molecular formula C12H19F3N2O3 B1442931 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate CAS No. 1306605-24-2

2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B1442931
CAS No.: 1306605-24-2
M. Wt: 296.29 g/mol
InChI Key: IGPXMAMQNIOXMC-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Heterocycles in Chemical Research

The exploration of fluorinated heterocycles began with Chichibabin’s 1930s synthesis of 2-fluoropyridine, marking the first intentional incorporation of fluorine into heterocyclic frameworks. This field gained momentum in the 1950s with advancements in fluorination techniques, exemplified by the development of 5-fluorouracil, an anticancer agent that demonstrated the therapeutic potential of fluorinated heterocycles. The 1970s saw the emergence of fluoroquinolone antibiotics like ciprofloxacin, further solidifying fluorine’s role in enhancing drug efficacy. Over the past two decades, fluorinated heterocycles have dominated medicinal chemistry, constituting 59% of FDA-approved small-molecule drugs between 2016–2022.

Discovery and Development Timeline

While specific dates for 2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate remain undisclosed, its structural features align with trends in fluorinated drug development. Key milestones include:

  • 2010s : Rise of stereoselective fluorination methods enabling precise synthesis of complex heterocycles.
  • 2016–2022 : FDA approval of 33 fluorinated heterocyclic drugs, highlighting industry focus on this chemical space.
  • 2020s : Patents disclosing related pyrrolidine-carboxylates for targeted therapies (e.g., US10202393B2, WO2017066775A1), suggesting its potential as an intermediate in pharmaceutical synthesis.

Significance in Heterocyclic Chemistry

This compound integrates three pharmacologically critical motifs:

Component Role in Heterocyclic Chemistry Biological Impact
Pyrrolidine Saturated 5-membered ring with conformational rigidity Enhances target binding through preorganization
Morpholine Oxygen-nitrogen heterocycle with dual H-bonding capacity Improves solubility and membrane permeability
Trifluoroethyl group Strong electron-withdrawing fluorocarbon chain Increases metabolic stability and lipophilicity

The combination creates a molecule with enhanced bioavailability compared to non-fluorinated analogs, as fluorine’s electronegativity (3.98 Pauling scale) modulates electron density across the heterocyclic system.

Classification and Nomenclature Standards

The systematic name follows IUPAC guidelines and Hantzsch–Widman principles:

IUPAC Name :
2,2,2-Trifluoroethyl 2-[(morpholin-4-yl)methyl]pyrrolidine-1-carboxylate

Structural Breakdown :

  • Parent ring : Pyrrolidine (azolidine), a 5-membered saturated nitrogen heterocycle.
  • Substituents :
    • Position 1: Carboxylate ester with 2,2,2-trifluoroethyl group
    • Position 2: Morpholin-4-ylmethyl branch
  • Morpholine component : Tetrahydro-1,4-oxazine, classified under oxygen-nitrogen heterocycles.

Registry Information and Identifiers

Identifier Type Value Source
CAS Registry Number 1306605-24-2 American Elements
PubChem CID 54593150 PubChem
Molecular Formula C₁₂H₁₉F₃N₂O₃ Computed
Molecular Weight 296.29 g/mol Experimental
SMILES C1CC(N(C1)C(=O)OCC(F)(F)F)CN2CCOCC2 PubChem
InChI Key IGPXMAMQNIOXMC-UHFFFAOYSA-N PubChem

The compound’s liquid state at room temperature and storage recommendation at 4°C suggest sensitivity to thermal degradation. Its synthetic accessibility is evidenced by commercial availability from specialty chemical suppliers.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c13-12(14,15)9-20-11(18)17-3-1-2-10(17)8-16-4-6-19-7-5-16/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPXMAMQNIOXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC(F)(F)F)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • The reaction is typically carried out at low temperatures (0–5 °C) initially to control the rate of reaction and minimize side reactions.
  • The base is added to the reaction mixture to capture the released HCl.
  • After the addition of 2,2,2-trifluoroethyl chloroformate to the solution of morpholin-4-ylmethyl pyrrolidine and base, the mixture is stirred for several hours, gradually warming to room temperature.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Purification

  • After completion, the reaction mixture is quenched with water or brine.
  • The organic layer is separated, washed with aqueous acid and base to remove impurities.
  • Drying over anhydrous sodium sulfate is performed.
  • The crude product is purified by column chromatography or recrystallization from suitable solvents.

Reaction Scheme

Step Reactants Conditions Product
1 Morpholin-4-ylmethyl pyrrolidine + 2,2,2-trifluoroethyl chloroformate Base (triethylamine), 0–25 °C, solvent (DCM) 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate

Analytical Data Supporting Preparation

Research Findings and Optimization Notes

  • The use of 2,2,2-trifluoroethyl chloroformate is preferred over other trifluoroethylating agents due to its reactivity and ease of handling.
  • Reaction temperature control is critical to prevent hydrolysis or side reactions.
  • Choice of base affects yield and purity; tertiary amines like triethylamine are commonly used.
  • Solvent polarity influences solubility and reaction kinetics; dichloromethane is often optimal.
  • Purification by chromatography yields high-purity product suitable for further research applications.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting materials Morpholin-4-ylmethyl pyrrolidine, 2,2,2-trifluoroethyl chloroformate Commercially available or synthesized
Base Triethylamine, pyridine Neutralizes HCl byproduct
Solvent Dichloromethane, tetrahydrofuran, ethyl acetate Solubility and reaction medium
Temperature 0–25 °C Low temperature to control reaction rate
Reaction time 2–6 hours Monitored by TLC or HPLC
Workup Aqueous quench, extraction, drying Removes impurities
Purification Column chromatography or recrystallization Achieves >95% purity
Analytical methods NMR, MS, IR, HPLC Structural confirmation and purity analysis

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the morpholine and pyrrolidine rings.

    Substitution: Substituted derivatives at the trifluoroethyl group.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive intermediate in organic synthesis .

Biology

This compound is being investigated for its potential interactions with biological macromolecules. The morpholine ring can facilitate interactions with various biological targets such as enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant biological activity, including modulation of enzyme function and receptor binding .

Medicine

In medicinal chemistry, the compound is explored for its pharmacological properties. Preliminary studies suggest that it may have potential as a therapeutic agent due to its ability to penetrate biological membranes effectively. The unique combination of functional groups may enhance its bioactivity and specificity towards certain biological targets .

Industry

Industrially, this compound is utilized in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .

A study conducted on derivatives of this compound demonstrated significant enzyme inhibition properties against certain targets involved in metabolic pathways. The results indicated that modifications to the morpholine moiety could enhance selectivity and potency .

Case Study 2: Material Development

Research into the use of this compound in polymer formulations revealed that its incorporation could improve thermal stability and mechanical properties of the resulting materials. This application showcases its versatility beyond traditional chemical uses .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity .

Comparison with Similar Compounds

Benzyl 2-[(1E)-3-(Morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Structural Differences :

  • Ester group : Benzyl vs. trifluoroethyl.
  • Pyrrolidine substituent : Propenyl-morpholine linker vs. morpholinylmethyl group.
  • Fluorine content : Absent in the benzyl derivative .

Physicochemical Properties :

Property Trifluoroethyl Derivative (Target) Benzyl Derivative
Molecular Formula C₁₂H₁₇F₃N₂O₃ (estimated) C₁₉H₂₆N₂O₃
Molar Mass (g/mol) ~300.28 330.42
Lipophilicity (logP, est.) Higher (due to -CF₃) Lower
Metabolic Stability Likely enhanced Moderate

Functional Implications :

  • The propenyl linker in the benzyl derivative introduces conformational rigidity, whereas the morpholinylmethyl group in the target compound may enhance solubility via polar interactions .

Morpholine-Containing Fluorinated Aromatic Compounds

Examples from include:

  • (4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... : Features a difluorophenyl-morpholinylmethyl motif.
  • (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-... : Combines halogenated aryl groups with morpholine.

Key Differences :

  • Core structure : Pyrrolidine vs. pyrrolo[1,2-b]pyridazine or pyridazine derivatives.
  • Fluorine placement : Aromatic fluorine vs. trifluoroethyl group.

Morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives

As seen in , morpholine is frequently appended to heterocyclic scaffolds like thieno[3,2-d]pyrimidine.

Comparison :

  • Core scaffold: Thienopyrimidine () vs. pyrrolidine (target compound).
  • Functional groups : Both utilize morpholine for solubility and target engagement.

Role of Fluorine in the Target Compound

  • Lipophilicity : The -CF₃ group increases logP, favoring passive diffusion across biological membranes .
  • Metabolic Stability : Fluorine reduces ester hydrolysis rates, prolonging circulation time.

Biological Activity

2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The chemical formula for this compound is C12H19F3N2O3, with a molecular weight of 296.29 g/mol. The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve bioavailability in biological systems .

PropertyValue
Chemical FormulaC12H19F3N2O3
Molecular Weight296.29 g/mol
IUPAC NameThis compound
PubChem CID54593150

Pharmacological Profile

Research indicates that compounds with morpholine and pyrrolidine moieties can exhibit diverse biological activities. These include anti-inflammatory, analgesic, and potential anticancer effects. The trifluoroethyl group may also contribute to the modulation of pharmacokinetic properties .

Anticancer Activity

Recent studies suggest that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, similar compounds have shown efficacy in inhibiting cell proliferation and inducing cell cycle arrest in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways through mitochondrial signaling .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest several potential pathways:

  • Mitochondrial Pathway Activation : Induction of apoptosis via mitochondrial membrane potential disruption.
  • Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Studies

  • In Vitro Studies : A study investigating the effects of similar morpholine derivatives on human leukemia K562 cells demonstrated that these compounds could induce G2/M phase arrest and apoptosis through mitochondrial pathways .
    • Findings : The compound led to increased expression of apoptotic markers while decreasing anti-apoptotic proteins.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of pyrrolidine derivatives in tumor growth inhibition. These studies often reveal significant reductions in tumor size and improved survival rates when treated with such compounds.

Safety and Toxicology

Safety data for this compound is limited. As with many new chemical entities, thorough toxicological assessments are necessary to evaluate potential side effects and long-term safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate, and what critical parameters influence yield?

  • Methodology : Start with commercially available pyrrolidine derivatives. Use a two-step approach: (1) Coupling of the pyrrolidine core with a morpholinylmethyl group via carbamoylation or amidation, and (2) esterification with 2,2,2-trifluoroethanol. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or DMF for solubility of intermediates .
  • Activating agents : EDCI·HCl or carbodiimides for amide bond formation .
  • Purification : Silica gel chromatography or recrystallization to isolate high-purity products .
    • Data Contradictions : Lower yields may arise from steric hindrance at the pyrrolidine nitrogen; alternative catalysts (e.g., DMAP) can improve efficiency .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} coupling patterns to confirm trifluoroethyl group orientation and morpholine substitution .
    • Validation : Cross-reference with X-ray crystallography data from structurally analogous urea-pyrrolidine derivatives (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide) .

Q. What stability studies are essential for this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours, monitoring hydrolysis via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • Key Findings : The trifluoroethyl ester group is prone to hydrolysis under alkaline conditions; morpholine’s electron-donating effects may mitigate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and liver microsomes .
  • Protein Binding Assays : Evaluate binding affinity to serum albumin using equilibrium dialysis to explain reduced in vivo efficacy .
    • Case Study : Analogous compounds (e.g., PF-06465469 derivatives) show altered pharmacokinetics due to CYP450-mediated metabolism; consider isoform-specific inhibitors during experimental design .

Q. What computational strategies are effective for predicting the compound’s interaction with target enzymes (e.g., kinases or proteases)?

  • Methodology :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, focusing on the morpholine moiety’s role in hydrogen bonding .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent to assess conformational stability of the pyrrolidine ring .
    • Validation : Cross-correlate with experimental IC50_{50} values from kinase inhibition assays .

Q. How does the compound’s reactivity compare to its non-fluorinated analogs in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates with morpholine derivatives lacking trifluoroethyl groups under SN2 conditions (e.g., NaI in acetone) .
  • Electrostatic Potential Maps : Generate DFT-based maps to visualize electron-deficient regions introduced by the trifluoroethyl group .
    • Data Interpretation : Fluorine’s electron-withdrawing effect increases electrophilicity at the ester carbonyl, enhancing reactivity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization :

  • DoE (Design of Experiments) : Vary reaction temperature, stoichiometry, and mixing rates to identify critical quality attributes (CQAs) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
    • Case Study : Similar morpholine-containing APIs show improved consistency when using controlled crystallization techniques (e.g., anti-solvent addition) .

Methodological Resources

  • Synthetic Protocols : Reference EDCI-mediated coupling (85–92% yield) and silica gel chromatography (hexane/EtOAc gradient) .
  • Analytical Standards : Use USP/EP impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for HPLC calibration .
  • Safety Protocols : Follow H333/H313 precautions for handling fluorinated intermediates; use gloveboxes for toxic reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2,2-Trifluoroethyl 2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxylate

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